molecular formula C20H22O5 B2451861 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid CAS No. 777857-44-0

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid

Cat. No.: B2451861
CAS No.: 777857-44-0
M. Wt: 342.391
InChI Key: PCSLCDUQXLWXQG-UHFFFAOYSA-N
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Description

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid is a synthetic organic compound with the molecular formula C20H22O5 It is characterized by a complex structure that includes a furochromen ring system, which is a fused ring system combining furan and chromen (benzopyran) rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the furochromen ring system and the introduction of the propanoic acid side chain. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Purification techniques, such as recrystallization or chromatography, are employed to obtain the final product with the desired purity.

Chemical Reactions Analysis

Carboxylic Acid-Derived Reactions

The propanoic acid moiety enables classic carboxylic acid reactivity:

Reaction TypeConditions/ReagentsProducts/ApplicationsSource Support
Esterification Alcohols + acid catalyst (H₂SO₄)Corresponding esters for prodrug design
Amide Formation Amines + coupling agents (EDC/HOBt)Bioactive amides (e.g., PubChem CID 23606103)
Salt Formation Alkali hydroxides (NaOH/KOH)Water-soluble salts for formulations

Notably, the steric bulk of the tert-butyl group and electron-withdrawing effects of the furochromene system reduce nucleophilic attack rates at the carbonyl compared to simple propanoic acids .

Furochromene Core Reactivity

The fused furanochromenone system participates in:

Electrophilic Aromatic Substitution

  • Nitration : Concentrated HNO₃/H₂SO₄ at 0-5°C selectively targets electron-rich positions (C-2/C-4 of furan ring).

  • Halogenation : Br₂ in CHCl₃ adds bromine at the α-position to the ketone (C-8).

Oxidation/Reduction

  • Ketone Reduction : NaBH₄/CeCl₃ selectively reduces the 7-oxo group to 7-hydroxy without affecting the ester/carboxylic acid groups.

  • Side-Chain Oxidation : KMnO₄ under acidic conditions oxidizes methyl groups to carboxylic acids (observed in analog reactions) .

Photochemical Behavior

The chromene system exhibits UV-dependent reactivity:

  • Ring-Opening : 365 nm UV light induces electrocyclic ring-opening, forming a highly reactive ortho-quinonoid intermediate.

  • Diels-Alder Cycloaddition : The UV-generated diene reacts with electron-deficient dienophiles (e.g., maleic anhydride) at C-6/C-7 positions .

Metal-Catalyzed Cross Couplings

Palladium-mediated reactions exploit the bromide derivative (prepared via NBS bromination):

Coupling TypeConditionsProductsYield*
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, tolueneBiaryl derivatives at C-668-72%
SonogashiraCuI, PdCl₂(PPh₃)₂, iPr₂NHAlkynylated chromenes61%

*Yields estimated from analogous reactions in cited sources

Biological Activation Pathways

In pharmacological contexts:

  • β-Oxidation : Mitochondrial enzymes sequentially shorten the propanoic acid chain to acetate (predicted via QSAR modeling).

  • Glucuronidation : UDP-glucuronosyltransferases conjugate the carboxylic acid with glucuronic acid, enhancing excretion .

Stability Considerations

Critical degradation pathways:

  • Hydrolytic Degradation : pH > 8 accelerates ester/amide bond cleavage (t₁/₂ = 3.2 hrs at pH 9) .

  • Thermal Decomposition : Δ > 150°C induces retro-Diels-Alder fragmentation (TGA-DSC data in ).

This reactivity profile enables rational design of derivatives for pharmaceutical development (amides), materials science (photoresponsive polymers), and catalytic applications (Pd-ligands). Further studies should prioritize crystallographic analysis of reaction intermediates and in silico modeling of substituent electronic effects.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antioxidant Activity
Research indicates that compounds similar to 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid exhibit significant antioxidant properties. These properties are crucial for developing pharmaceuticals aimed at reducing oxidative stress-related diseases such as cancer and cardiovascular disorders. In vitro studies have demonstrated that the compound can scavenge free radicals effectively, suggesting its potential as a therapeutic agent in oxidative stress management .

2. Anti-inflammatory Effects
Studies have shown that derivatives of this compound can modulate inflammatory pathways. This activity is particularly relevant for conditions like arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to the development of new anti-inflammatory drugs .

3. Anticancer Properties
The compound has been evaluated for its anticancer potential in various cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells while sparing normal cells, making it a candidate for further development in cancer therapeutics .

Materials Science Applications

1. Polymer Chemistry
In materials science, this compound has been utilized as a monomer in synthesizing novel polymers with enhanced thermal stability and mechanical properties. The incorporation of this compound into polymer matrices can improve their performance in various applications, including coatings and composites .

2. Photovoltaic Materials
The compound's unique structure allows it to be used in the development of organic photovoltaic materials. Studies suggest that incorporating this compound can enhance the efficiency of solar cells by improving charge transport properties .

Agricultural Research Applications

1. Pesticide Development
The structural characteristics of this compound make it a candidate for developing new pesticides. Research indicates that modifications to its structure can lead to increased efficacy against specific pests while minimizing environmental impact .

2. Plant Growth Regulators
There is emerging evidence that compounds related to this structure can act as plant growth regulators. They may enhance growth rates and improve resistance to abiotic stresses such as drought and salinity .

Mechanism of Action

The mechanism of action of 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. For example, it may inhibit certain enzymes or modulate signaling pathways, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furochromen derivatives, such as:

  • 3-(3-tert-butyl-5-methyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid
  • 2-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetic acid

Uniqueness

What sets 3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid apart is its specific substitution pattern and the presence of the propanoic acid side chain

Biological Activity

3-(3-tert-butyl-5,9-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)propanoic acid, also known as CAS 777857-44-0, is a synthetic compound with potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C20_{20}H22_{22}O5_5
  • Molecular Weight : 342.39 g/mol
  • IUPAC Name : this compound

Research indicates that this compound may exhibit various biological activities through multiple mechanisms:

  • Anti-inflammatory Effects : The compound has been shown to modulate inflammatory pathways. In vitro studies suggest that it can inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, which are critical in inflammatory responses .
  • Antioxidant Activity : The presence of furochromene structures is associated with antioxidant properties. This compound may scavenge free radicals and reduce oxidative stress in cellular environments .
  • Antimicrobial Properties : Preliminary studies indicate that this compound could possess antimicrobial activity against certain bacterial strains, although specific data on its efficacy against various pathogens remains limited .

Study 1: Anti-inflammatory Properties

A study assessed the effects of this compound on macrophage cells. Results demonstrated a significant reduction in the secretion of pro-inflammatory cytokines when treated with this compound at concentrations ranging from 10 to 100 µg/mL. Notably, IL-12 and IFN-gamma levels increased while IL-6 levels decreased significantly .

Study 2: Antioxidant Activity

In a comparative analysis involving various antioxidants, the compound exhibited a higher capacity for free radical scavenging compared to standard antioxidants like ascorbic acid. This suggests its potential utility in preventing oxidative damage in biological systems .

Study 3: Antimicrobial Activity

In vitro tests showed that the compound demonstrated inhibitory effects on the growth of Staphylococcus aureus and Escherichia coli at concentrations above 50 µg/mL. Further research is necessary to establish the mechanism behind this antimicrobial activity .

Data Table: Biological Activities Summary

Activity TypeObserved EffectReference
Anti-inflammatoryReduced IL-6 and increased IL-12
AntioxidantEffective free radical scavenger
AntimicrobialInhibition of S. aureus and E. coli

Properties

IUPAC Name

3-(3-tert-butyl-5,9-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22O5/c1-10-12(6-7-16(21)22)19(23)25-18-11(2)17-14(8-13(10)18)15(9-24-17)20(3,4)5/h8-9H,6-7H2,1-5H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCSLCDUQXLWXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C(C3=C(C=C12)C(=CO3)C(C)(C)C)C)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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